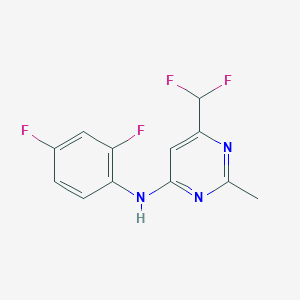

6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine

Description

6-(Difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 6, a methyl group at position 2, and a 2,4-difluorophenylamine substituent at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase inhibitory properties . The fluorine substitutions in this compound are strategically positioned to modulate electronic effects, lipophilicity, and molecular conformation, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-9-3-2-7(13)4-8(9)14/h2-5,12H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHWAZQEGMMHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=C(C=C(C=C2)F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as bromodifluoromethane in the presence of a base.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of monofluoromethyl or methyl derivatives.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is in the development of anticancer agents. Studies have shown that derivatives of pyrimidine compounds exhibit potent inhibitory effects on various cancer cell lines. For instance, the compound has been evaluated for its potential as a PI3K inhibitor, which plays a crucial role in cancer signaling pathways . The incorporation of difluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them promising candidates for further development.

Antimicrobial Properties

Research indicates that pyrimidine derivatives can possess antimicrobial properties. The structural modifications in this compound may lead to enhanced activity against bacterial and fungal strains. This aspect is critical for developing new antibiotics amid rising resistance to existing drugs.

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. These reactions can yield complex molecules with potential applications in pharmaceuticals and agrochemicals.

Synthesis of Novel Ligands

This compound can be utilized to synthesize novel ligands for transition metal complexes. Such ligands are essential in catalysis and materials science, particularly in developing efficient catalysts for organic transformations.

Application in OLEDs

The compound's derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs). The presence of difluorophenyl moieties contributes to the electronic properties necessary for efficient light emission . Research into iridium complexes containing this compound has shown promise in enhancing the performance of OLEDs by improving their luminescence efficiency and stability.

Case Studies

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and difluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitution Patterns

The following table summarizes key structural differences between the target compound and analogous pyrimidine derivatives:

Key Observations :

- Position 2: The target compound’s methyl group (vs.

- Position 4: The 2,4-difluorophenyl group introduces dual fluorine atoms, which may improve dipole interactions with target proteins compared to mono-fluorinated or methoxy-substituted analogs .

- Position 6 : The difluoromethyl group balances electron-withdrawing effects and lipophilicity, contrasting with methyl (lower electronegativity) or trifluoromethyl (higher steric hindrance) in other compounds .

Physicochemical Properties

Fluorine substitutions significantly influence solubility, stability, and bioavailability:

- Lipophilicity: The 2,4-difluorophenyl and difluoromethyl groups increase logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Hydrogen Bonding: The absence of strong hydrogen-bond donors (e.g., -NH2) in the target compound may reduce solubility in polar solvents compared to analogs with methoxy or nitro groups .

Biological Activity

6-(difluoromethyl)-N-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10F4N4

- Molecular Weight : 290.23 g/mol

The presence of difluoromethyl and difluorophenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structural motifs often act as inhibitors of various kinases and enzymes involved in critical cellular processes. Specifically, the pyrimidine core is known to interact with ATP-binding sites in kinases, which may contribute to its biological activity.

Antitumor Activity

Several studies have reported that pyrimidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to this compound have demonstrated inhibition of cell proliferation in various cancer cell lines.

A notable study showed that similar pyrimidine derivatives effectively inhibited cell growth in colorectal cancer models, suggesting a potential role in cancer therapy. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines such as TNFα and IL-6. This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Study 1: Colorectal Cancer Inhibition

A recent study evaluated a series of pyrimidine derivatives including this compound for their effects on HT-29 colorectal cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapy agents like Regorafenib .

Case Study 2: Inhibition of Cytokine Production

In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were shown to reduce the production of pro-inflammatory cytokines in vitro. This supports the hypothesis that this class of compounds could serve as therapeutic agents for autoimmune conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.